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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)piperazin-2-one

CAS No.: 183500-70-1

Cat. No.: B065430

Get Quote

Introduction
1-(3-Chlorophenyl)piperazin-2-one is a derivative of piperazine, a core scaffold in many

pharmacologically active compounds. Its structure, featuring a substituted aromatic ring and a

lactam moiety within the piperazine ring, presents a unique set of physicochemical properties

that are of interest to researchers in drug discovery and development. Accurate structural

elucidation and characterization are paramount for understanding its biological activity,

metabolism, and for quality control in synthetic processes. This guide provides an in-depth

analysis of the expected spectroscopic data for 1-(3-Chlorophenyl)piperazin-2-one, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While

experimental spectra for this specific molecule are not readily available in published literature,

this guide will leverage data from closely related analogs and fundamental spectroscopic

principles to provide a robust framework for its characterization.
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A clear understanding of the molecular structure is the foundation for interpreting spectroscopic

data.

Caption: Molecular structure of 1-(3-Chlorophenyl)piperazin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1-(3-Chlorophenyl)piperazin-2-one, both ¹H and ¹³C NMR will provide critical

structural information.

¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons and their

connectivity. The chemical shifts are influenced by the electron-withdrawing effects of the

carbonyl group, the aromatic ring, and the chlorine atom.

Expected ¹H NMR Data (Predicted)
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Protons Multiplicity
Expected Chemical
Shift (ppm)

Rationale

Aromatic (4H) m 6.8 - 7.3

The protons on the 3-

chlorophenyl ring will

appear as a complex

multiplet in the

aromatic region.

CH₂ (piperazinone,

adjacent to N-phenyl)
t ~3.5 - 3.8

Deshielded due to the

adjacent nitrogen

connected to the

aromatic ring.

CH₂ (piperazinone,

adjacent to C=O)
s or t ~3.2 - 3.5

Deshielded by the

adjacent carbonyl

group.

CH₂ (piperazinone,

adjacent to NH)
t ~3.0 - 3.3

Influenced by the

adjacent nitrogen.

NH br s Variable (5.0 - 8.0)

Broad singlet,

chemical shift is

dependent on solvent

and concentration.

Experimental Protocol for ¹H NMR:

Sample Preparation: Dissolve 5-10 mg of 1-(3-Chlorophenyl)piperazin-2-one in a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of 0.6-0.7 mL in a 5 mm NMR

tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A

standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise

ratio should be used.
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Processing: Process the raw data by applying Fourier transformation, phasing, and baseline

correction. Calibrate the spectrum using the TMS signal.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Expected ¹³C NMR Data (Predicted)

Carbon
Expected Chemical Shift
(ppm)

Rationale

C=O (Amide) 165 - 175
Characteristic chemical shift

for a lactam carbonyl carbon.

Aromatic C-Cl 130 - 135

The carbon atom directly

attached to the chlorine will be

in this range.

Aromatic C-N 140 - 150

The carbon atom directly

attached to the piperazinone

nitrogen.

Aromatic CH 115 - 130
Signals for the four aromatic

methine carbons.

CH₂ (piperazinone) 40 - 60

The three methylene carbons

of the piperazinone ring will

appear in this region, with their

exact shifts depending on their

proximity to the nitrogen atoms

and the carbonyl group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Expected IR Absorption Bands
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Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch 3200 - 3400 Medium, broad

C-H Stretch (Aromatic) 3000 - 3100 Medium to weak

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=O Stretch (Amide) 1650 - 1690 Strong

C=C Stretch (Aromatic) 1450 - 1600 Medium to weak

C-N Stretch 1100 - 1300 Medium

C-Cl Stretch 600 - 800 Strong

Experimental Protocol for IR Spectroscopy:

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with

dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid

sample directly on the ATR crystal.

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer

over the range of 4000 to 400 cm⁻¹.

Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Expected Mass Spectrometry Data

Molecular Ion (M⁺): The molecular weight of 1-(3-Chlorophenyl)piperazin-2-one
(C₁₀H₁₁ClN₂O) is approximately 210.66 g/mol . In the mass spectrum, the molecular ion

peak [M]⁺ should be observed at m/z 210, with an [M+2]⁺ peak at m/z 212 with about one-

third the intensity of the [M]⁺ peak, which is characteristic of the presence of one chlorine

atom.
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Key Fragmentation Pathways: The fragmentation of N-aryl piperazinones is expected to

involve cleavages of the piperazinone ring.

Ionization

Fragmentation

C₁₀H₁₁ClN₂O [M]⁺˙
m/z 210/212

EI

[C₄H₅N₂O]⁺
Loss of C₆H₄Cl

[C₆H₄ClN]⁺˙
Loss of C₄H₇N₂O

Click to download full resolution via product page

Caption: Predicted electron ionization (EI) mass spectrometry fragmentation pathway.

Predicted Key Fragments

m/z Possible Fragment

210/212 [M]⁺

181/183 [M - CO]⁺

153/155 [M - C₂H₃N]⁺

111/113 [C₆H₄Cl]⁺

Experimental Protocol for Mass Spectrometry:

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common technique that will produce characteristic

fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that will

likely show a prominent protonated molecular ion [M+H]⁺ at m/z 211/213.
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Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer

and detected.

Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data

for 1-(3-Chlorophenyl)piperazin-2-one. By understanding the principles of NMR, IR, and MS,

and by comparing with data from analogous structures, researchers can confidently

characterize this compound. The provided protocols offer a starting point for obtaining high-

quality experimental data, which is essential for advancing research and development in the

pharmaceutical sciences.
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Available at: [https://www.benchchem.com/product/b065430/docs#spectroscopic-
characterization-of-1-3-chlorophenyl-piperazin-2-one-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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